Benzenemethanol, 4-(dimethylamino)-

Descripción general

Descripción

Benzenemethanol, 4-(dimethylamino)- is a member of benzyl alcohols.

Mecanismo De Acción

Target of Action

This compound is a member of benzyl alcohols

Mode of Action

Benzyl alcohols, in general, are known to interact with biological systems in various ways, such as acting as weak acids or bases, hydrogen bond donors, and more .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution. Its molecular weight is 151.21 , which could also impact its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Dimethylamino)benzyl Alcohol. For instance, the compound should be stored at temperatures below 0°C to maintain its stability. Furthermore, the compound’s interaction with air and heat should be avoided .

Análisis Bioquímico

Biochemical Properties

It is known that benzyl alcohols, a group to which this compound belongs, can undergo oxidation reactions to form benzaldehydes and benzoates . These reactions are typically catalyzed by enzymes such as alcohol dehydrogenases .

Cellular Effects

They can act as inhibitors or activators of certain enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

It is known that benzyl alcohol, a related compound, can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .

Transport and Distribution

It is known that the compound is a liquid and can be transported in this form .

Actividad Biológica

Benzenemethanol, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzyl alcohol, is a compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C9H13NO

- Molecular Weight : 153.21 g/mol

- CAS Number : 1703-46-4

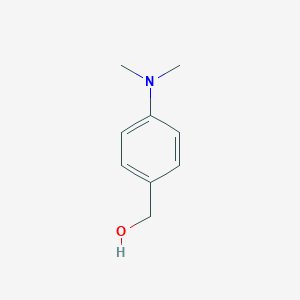

Benzenemethanol, 4-(dimethylamino)- is characterized by a benzene ring substituted with a dimethylamino group and a hydroxymethyl group. This structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have identified benzenemethanol derivatives as possessing significant antimicrobial properties. For instance, a study on the phytochemicals extracted from Withania somnifera revealed that benzenemethanol exhibited antibacterial effects against various pathogens. The compound was detected in low concentrations (0.04%) but was noted for its efficacy in inhibiting bacterial growth .

| Compound Name | Concentration (%) | Activity |

|---|---|---|

| Benzenemethanol, 4-(dimethylamino)- | 0.04 | Antibacterial |

| Other Active Phytochemicals | Varies | Various |

Anticancer Properties

Benzenemethanol has been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, it has been suggested that benzenemethanol may influence the expression of genes related to apoptosis and cell cycle regulation .

The biological activity of benzenemethanol is attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Benzenemethanol may inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to reduced cell proliferation.

- Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Case Studies

- Anticancer Efficacy : A study focused on the effects of benzenemethanol on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis rates, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Activity Assessment : Another research effort evaluated the antibacterial properties of benzenemethanol against common bacterial strains such as E. coli and Staphylococcus aureus. The findings showed that the compound inhibited bacterial growth effectively, supporting its use in developing antimicrobial agents .

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzenemethanol, 4-(dimethylamino)- serves as a valuable reagent in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.

Oxidation Reactions

This compound can be oxidized to form corresponding aldehydes, such as 4-(dimethylamino)benzaldehyde. A notable study demonstrated the efficient oxidation of benzylic alcohols using aluminum oxy-hydroxide-supported palladium nanoparticles, achieving yields of up to 72% for the conversion of 4-(dimethylamino)benzyl alcohol to its aldehyde . The method is significant for its environmentally friendly approach, utilizing solvent-free conditions.

Electrocatalytic Hydrogenation

Research has shown that benzenemethanol, 4-(dimethylamino)- can be involved in electrocatalytic hydrogenation processes. A study indicated that using β-cyclodextrin as a catalyst significantly enhances the yield of hydrogenated products from benzaldehyde derivatives . This application highlights its role in developing sustainable chemical processes.

Analytical Chemistry

Benzenemethanol, 4-(dimethylamino)- is frequently used in analytical chemistry for its properties that facilitate the separation and detection of compounds.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. A specific application involves separating benzenemethanol derivatives on Newcrom R1 HPLC columns under controlled conditions with acetonitrile and water as mobile phases . This method is scalable and suitable for pharmacokinetic studies, emphasizing its importance in drug development.

Pharmaceutical Applications

In pharmaceutical research, benzenemethanol derivatives have been studied for their potential therapeutic effects. For instance, compounds derived from benzenemethanol have been explored for their anti-cancer properties due to their structural similarities with known anticancer agents .

Toxicological Studies

Despite its applications, it is crucial to consider the toxicological profile of benzenemethanol, 4-(dimethylamino)-. Studies have indicated that certain derivatives may exhibit carcinogenic properties in animal models . Understanding these effects is vital for ensuring safety in pharmaceutical applications.

Propiedades

IUPAC Name |

[4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCAASPALGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168836 | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-46-4 | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1703-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6XKY8X26R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Benzenemethanol, 4-(dimethylamino)- used in the synthesis of Leucocrystal Violet derivatives?

A1: Benzenemethanol, 4-(dimethylamino)-, also known as Bis[4-(dimethylamino)phenyl]methanol, serves as a crucial building block in the synthesis of Leucocrystal Violet derivatives. [, ] In the provided research, it specifically contributes to forming the central triarylmethane structure characteristic of these compounds. Its reactivity with appropriately substituted anilines under suitable reaction conditions allows for the incorporation of desired substituents on the aromatic rings, leading to the diverse range of Leucocrystal Violet derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.